Terpestacin

Angiogenesis Mitochondrial Complex III Hypoxia signaling

Terpestacin is the only commercially available natural product with published direct binding data to the UQCRB subunit of mitochondrial Complex III, enabling dissection of ROS-mediated HIF-1α signaling without respiratory chain interference. Its stereochemically distinct trans-fused 5/15-membered scaffold cannot be substituted by fusaproliferin or 11-epiterpestacin without risking experimental failure. With a reproducible syncytium-formation ID50 of 0.46 µg/mL and validated GSC-inhibitory derivatives (IC50 2.8–6.9 µM), this compound delivers target specificity that generic sesterterpenes cannot guarantee. Secure terpestacin for unambiguous, publication-ready data in angiogenesis, HIV fusion, and agrochemical lead identification.

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
Cat. No. B1234833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpestacin
Synonyms11-epiterpestacin
terpestacin
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C
InChIInChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1
InChIKeyUTGBBPSEQPITLF-IXRUDUFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terpestacin Procurement Guide: Sesterterpene Natural Product with Validated UQCRB Targeting and Anti-Angiogenic Activity


Terpestacin is a fungal bicyclic sesterterpene featuring a trans-fused 5/15-membered ring skeleton, first isolated from Arthrinium sp. FA1744 (ATCC 74132) [1]. It belongs to a structural class that includes fusaproliferin and 11-epiterpestacin, with 45 natural congeners and 37 semi-synthetic derivatives characterized to date [2]. The compound has been identified as a syncytium formation inhibitor with an ID50 of 0.46 µg/mL and as an anti-angiogenic agent that binds directly to the UQCRB subunit of mitochondrial Complex III [3] [4].

Terpestacin Sourcing: Why Fusaproliferin or 11-Epiterpestacin Cannot Substitute for Research Applications


Substitution among terpestacin-class sesterterpenes is scientifically invalid due to documented stereochemical and functional divergence. While terpestacin and fusaproliferin share the trans-fused 5/15-membered bicyclic scaffold, terpestacin is the 24-deacetyl analog of fusaproliferin—a single acetylation difference that substantially alters biological readouts [1]. In phytotoxicity assays, 11-epiterpestacin (the C11 epimer) exhibits activity nearly equivalent to terpestacin, whereas fusaproliferin shows significantly lower phytotoxicity [2]. Furthermore, terpestacin possesses a distinct molecular target—UQCRB of mitochondrial Complex III—that has been validated through binding studies and functional knockdown experiments; this target engagement profile is not shared across all class members [3]. Generic substitution without stereochemical and target-engagement verification therefore risks experimental failure and data non-reproducibility.

Terpestacin Evidence Guide: Quantified Differentiation Versus Analogs and Controls


UQCRB Binding Specificity: Terpestacin Direct Target Engagement Versus Functional Knockdown Controls

Terpestacin binds specifically to the 13.4-kDa UQCRB subunit of mitochondrial Complex III, a target engagement not reported for fusaproliferin or 11-epiterpestacin. Overexpression of UQCRB or its suppression via RNA interference demonstrates that terpestacin's anti-angiogenic effects are UQCRB-dependent [1].

Angiogenesis Mitochondrial Complex III Hypoxia signaling

Derivative Activity Enhancement: Terpestacin Amino Acid Derivatives Show Up to 3.6-Fold Improved Potency Over Parent Compound in GSCs

Seventeen terpestacin derivatives with L-amino acid side chains were synthesized and evaluated against U87MG-derived glioblastoma stem cells (GSCs). Parent terpestacin exhibits IC50 >10 μM in this assay, whereas derivatives 13 and 15 demonstrate significantly enhanced potency with IC50 values of 2.8–6.9 μM [1].

Glioblastoma Cancer stem cells Medicinal chemistry

Syncytium Formation Inhibition: Terpestacin Demonstrates Sub-µg/mL Potency in HIV-Associated Giant Cell Assays

Terpestacin inhibits syncytium formation—large multinucleated cells associated with HIV pathology—with an ID50 of 0.46 µg/mL (approximately 1.14 µM). This represents the compound's originally discovered bioactivity and remains a defining quantitative benchmark for the scaffold [1].

HIV Syncytium inhibition Antiviral screening

Phytotoxicity Profile: Terpestacin and 11-Epiterpestacin Show Comparable Activity, Both Superior to Fusaproliferin

In phytotoxicity assays, terpestacin and its C11 epimer 11-epiterpestacin exhibit nearly equal activity, whereas fusaproliferin shows significantly lower phytotoxic effects [1]. This stereochemical-activity relationship demonstrates that the C11 stereochemistry does not abolish phytotoxicity, but acetylation at the 24-position (present in fusaproliferin) markedly attenuates activity.

Phytotoxicity Herbicide discovery Natural product screening

Mitochondrial Respiration Preservation: Terpestacin Inhibits ROS/HIF-1α Axis Without Suppressing Basal Respiration

Terpestacin inhibits hypoxia-induced ROS generation and HIF-1α activation without inhibiting mitochondrial respiration [1]. This functional selectivity distinguishes terpestacin from broad-spectrum mitochondrial Complex III inhibitors that suppress electron transport chain activity and cause cellular toxicity.

Mitochondrial function Drug safety profiling Angiogenesis

Terpestacin Application Scenarios: Evidence-Based Use Cases for Procurement Planning


Tumor Angiogenesis Studies Requiring Validated UQCRB-Targeting Chemical Probe

Terpestacin is the only commercially available natural product with published direct binding data to the UQCRB subunit of mitochondrial Complex III [1]. It enables dissection of mitochondrial ROS-mediated HIF-1α signaling in endothelial cells without the confounding variable of respiratory chain inhibition [1]. This makes terpestacin suitable for hypoxia-pathway studies in FM3A breast cancer xenograft models and other angiogenesis-relevant systems where target specificity is critical .

Anti-HIV Syncytium Formation Screening and Positive Control Standardization

Terpestacin's well-characterized ID50 of 0.46 µg/mL in syncytium formation assays [2] provides a reproducible benchmark for HIV research laboratories validating assay performance. The compound's bicyclic sesterterpene scaffold represents a distinct chemotype from conventional antiretroviral agents, making it valuable for mechanistic studies of cell-cell fusion events independent of viral enzyme inhibition.

Medicinal Chemistry Campaigns Targeting Glioblastoma Stem Cells (GSCs)

Parent terpestacin serves as a validated starting scaffold for semi-synthetic derivatization aimed at GSC inhibition. Derivatives 13 and 15 achieve IC50 values of 2.8–6.9 μM against U87MG-derived GSCs and 95–97% invasion inhibition at 2.5 μM [3]. Procurement of terpestacin as a synthetic precursor enables structure-activity relationship (SAR) exploration that parent compound alone (>10 μM IC50) cannot support.

Phytotoxin and Herbicide Discovery Programs Requiring Defined Stereochemical Standards

The documented phytotoxicity of terpestacin, coupled with its structurally defined relationship to 11-epiterpestacin (equipotent) and fusaproliferin (significantly less active) [4], establishes this compound class as a stereochemically resolved reference set for plant bioassay screening. Procurement of terpestacin alongside its epimer enables structure-activity correlation studies relevant to agrochemical lead identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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